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Compound of Interest

Compound Name: Cenp-E-IN-3

Cat. No.: B15608062 Get Quote

A comprehensive analysis of the potent and selective Centromere-Associated Protein E

(CENP-E) inhibitor, GSK923295, is provided below, as publicly available scientific literature and

data for a compound designated "Cenp-E-IN-3" are not available at this time. This guide details

the discovery, mechanism of action, synthesis, and biological evaluation of GSK923295, a key

tool in understanding the role of CENP-E in mitosis and a potential therapeutic agent.

Introduction to CENP-E and Its Inhibition
Centromere-Associated Protein E (CENP-E) is a kinesin-like motor protein essential for the

proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] It functions by

transporting chromosomes along microtubules, ensuring their correct attachment to the spindle

apparatus.[1][3] Disruption of CENP-E function leads to chromosome mis-segregation, mitotic

arrest, and ultimately, cell death, making it an attractive target for cancer therapy.[1][3] Small

molecule inhibitors of CENP-E, such as GSK923295, have been developed to probe its

function and for their potential as antineoplastic agents.[1]

Discovery of GSK923295
GSK923295 was identified as a potent and selective allosteric inhibitor of the CENP-E motor

domain's ATPase activity.[1] Its discovery enabled researchers to rapidly and acutely inactivate

CENP-E in cellular studies, providing significant insights into its role in chromosome

congression and the maintenance of kinetochore-microtubule attachments.[4]
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Mechanism of Action
GSK923295 functions by inhibiting the ATPase activity of the CENP-E motor domain. This

inhibition prevents the conformational changes necessary for CENP-E to move along

microtubules, effectively halting its transport function.[4] Consequently, cells treated with

GSK923295 exhibit a characteristic phenotype of a bipolar mitotic spindle with the majority of

chromosomes aligned at the metaphase plate, but with a few chromosomes remaining near the

spindle poles.[5] This failure to align all chromosomes activates the spindle assembly

checkpoint (SAC), leading to a prolonged mitotic arrest.[1][5]

The signaling pathway affected by CENP-E inhibition is central to mitotic progression. The

following diagram illustrates the key components and their relationships.
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Caption: CENP-E signaling pathway and the effect of GSK923295.

Synthesis of GSK923295
An efficient synthetic route for GSK923295 has been described, which includes a key

enzymatic resolution step. While the detailed, step-by-step protocol from primary literature is

extensive, the general workflow is outlined below.
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Caption: Generalized synthetic workflow for GSK923295.

Quantitative Biological Data
The biological activity of GSK923295 has been characterized in various assays. The following

table summarizes key quantitative data.
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Assay Type
Cell
Line/System

Parameter Value Reference

Growth Inhibition
237 tumor cell

lines
Average GI50 253 nM [6]

237 tumor cell

lines
Median GI50 32 nM [6]

HCC1954 GI50 27 nM [6]

CENP-E

Inhibition
RPE-1 cells IC50 3.2 nM [7]

Experimental Protocols
Cell-Based Assay for Mitotic Arrest
A common method to assess the effect of CENP-E inhibitors is to measure the induction of

mitotic arrest in cultured cells.

Objective: To determine the concentration of GSK923295 required to induce mitotic arrest.

Methodology:

Cell Culture: Human cancer cell lines (e.g., HeLa, U2OS) are cultured in appropriate media

and conditions.

Treatment: Cells are treated with a range of concentrations of GSK923295 for a specified

period (e.g., 16-24 hours).

Fixation and Staining: Cells are fixed with paraformaldehyde or methanol and permeabilized.

DNA is stained with a fluorescent dye (e.g., DAPI), and microtubules are visualized by

immunofluorescence using an anti-tubulin antibody.

Microscopy: Cells are imaged using fluorescence microscopy.

Analysis: The percentage of cells in mitosis (characterized by condensed chromosomes and

a mitotic spindle) is quantified for each drug concentration.
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The workflow for this experiment is depicted below.
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Caption: Experimental workflow for determining mitotic arrest.

In Vitro CENP-E ATPase Assay
Biochemical assays are used to directly measure the inhibition of CENP-E's ATPase activity.

Objective: To determine the IC50 value of GSK923295 for CENP-E ATPase activity.

Methodology:

Protein Purification: Recombinant human CENP-E motor domain is expressed and purified.
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Assay Setup: The assay is performed in a buffer containing microtubules, ATP, and the

purified CENP-E motor domain.

Inhibitor Addition: GSK923295 is added at various concentrations.

ATPase Activity Measurement: The rate of ATP hydrolysis is measured, typically by detecting

the amount of inorganic phosphate produced over time using a colorimetric method (e.g.,

malachite green assay).

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable

equation.

Conclusion
GSK923295 is a well-characterized, potent, and selective inhibitor of CENP-E. Its discovery

and subsequent use in a multitude of studies have been instrumental in elucidating the critical

roles of CENP-E in chromosome alignment and mitotic progression. The detailed

understanding of its synthesis and biological activity provides a solid foundation for its

continued use as a research tool and for the potential development of novel anticancer

therapeutics targeting CENP-E.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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